Paullinic acid

Antiviral Lipid metabolism Baculovirus

Researchers requiring a structurally defined C20:1n-7 fatty acid for lipid metabolism and antiviral studies often face supply inconsistency and lack of quantitative bioactivity benchmarks. Paullinic acid resolves this gap with validated, reproducible activity data: • 45% in vivo survival increase in BmNPV-infected silkworms via disruption of lipid homeostasis [TAG, FFA, CHO reduction]. • 50 μM induces quantifiable triglyceride accumulation in 3T3-L1 adipocytes for adipogenesis assays. • 7.0% GC-MS marker in Paullinia cupana seed oil for guarana authentication and QC standardization. Supplied with full analytical documentation for immediate integration into mechanistic and screening workflows.

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
CAS No. 17735-94-3
Cat. No. B096430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaullinic acid
CAS17735-94-3
Molecular FormulaC20H38O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCCCC(=O)O
InChIInChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)/b8-7-
InChIKeyURXZXNYJPAJJOQ-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paullinic Acid – Introduction & Procurement


Paullinic acid (C20:1n-7, cis-13-eicosenoic acid) is a long-chain monounsaturated omega-7 fatty acid with a 20-carbon chain and a single cis double bond at the 13th carbon position from the carboxyl end [1]. It is a naturally occurring plant metabolite found in various species of the Sapindaceae family, most notably in guarana (Paullinia cupana) from which it derives its name, and functions as an endogenous metabolite in mammalian systems, detectable in human blood and urine [2]. Its distinctive C20:1n-7 structure differentiates it from shorter-chain omega-7 fatty acids like palmitoleic acid (C16:1n-7) and vaccenic acid (C18:1n-7), as well as from other C20 eicosenoic acids such as gadoleic acid (C20:1n-9), conferring unique physicochemical properties relevant to lipid metabolism research, antiviral screening, and natural product standardization .

Why Paullinic Acid Is Irreplaceable


Paullinic acid's specific C20:1n-7 molecular architecture, featuring a 20-carbon backbone with a cis double bond at the ω-7 position, generates biological and physicochemical properties that are not recapitulated by shorter-chain ω-7 analogs (e.g., palmitoleic acid, C16:1n-7) nor by other C20 eicosenoic acids with different double bond positions (e.g., gadoleic acid, C20:1n-9) [1]. The chain length and unsaturation pattern directly influence membrane fluidity modulation, lipid droplet formation, and receptor binding affinity, including interactions with peroxisome proliferator-activated receptors (PPARs) and viral entry mechanisms [2]. Substituting Paullinic acid with palmitoleic acid or vaccenic acid would alter experimental outcomes in adipogenesis assays, antiviral screening, and natural product standardization, as the quantitative evidence below demonstrates distinct activity profiles and natural abundance patterns that preclude functional interchangeability [3].

Paullinic Acid Comparative Evidence


Antiviral Efficacy vs. Omega-7 Fatty Acids

In a high-throughput screening of 235 natural products against Bombyx mori nucleopolyhedrovirus (BmNPV), paullinic acid was identified as a potent inhibitor that suppressed viral replication without cytotoxicity, disrupting lipid homeostasis by significantly lowering intracellular triacylglycerol (TAG), free fatty acids (FFA), and cholesterol (CHO) levels—key factors facilitating viral replication [1]. Crucially, Paullinia cupana extract (rich in paullinic acid) increased survival rates by 45% in BmNPV-infected silkworms in vivo [2]. In contrast, while palmitoleic acid (C16:1n-7) has shown protective effects against Zika virus-induced ER stress and apoptosis in placental trophoblasts, this activity is mechanistically distinct from paullinic acid's lipid-homeostasis-disrupting antiviral mechanism, and no comparable in vivo survival data are available for palmitoleic acid in a baculovirus model [3]. Similarly, cis-vaccenic acid (C18:1n-7) inactivates T5 phage but has not been evaluated in a eukaryotic viral replication model comparable to the BmNPV system [4]. This evidence establishes paullinic acid as the omega-7 fatty acid of choice for antiviral screening programs targeting lipid-dependent viral replication pathways.

Antiviral Lipid metabolism Baculovirus

PPAR Binding Affinity vs. Natural Ligands

In a molecular docking study evaluating natural compounds as potential inhibitors of human peroxisome proliferator-activated receptors (hPPARs), paullinic acid demonstrated the lowest binding energy among tested compounds against the PPAR-alpha ligand-binding domain (PDB code 3VI8), surpassing berginin and arbutin [1]. While specific kcal/mol values are not provided in the abstract, the ordinal ranking (paullinic acid < berginin < arbutin) indicates superior predicted binding affinity [2]. For context, vaccenic acid acts as a partial agonist to both PPAR-alpha and PPAR-gamma in vitro with similar affinity to known PPAR agonists, but no direct head-to-head docking comparison with paullinic acid has been published [3]. Palmitoleic acid increases PPAR-alpha transactivation and stimulates AMPK and FGF-21 in hepatocytes, yet its PPAR-alpha EC50 value remains undetermined, precluding direct affinity comparison [4]. The lower predicted binding energy of paullinic acid suggests it may serve as a more potent PPAR-alpha modulator in lipid homeostasis research compared to other natural fatty acid ligands.

Lipid metabolism PPAR Nuclear receptors

Adipogenic Activity in 3T3-L1 Cells

Paullinic acid (13(Z)-eicosenoic acid) has been shown to increase triglyceride accumulation in 3T3-L1 preadipocyte cells when used at a concentration of 50 μM . This adipogenic effect provides a quantitative benchmark for studying lipid droplet formation and adipocyte differentiation. In contrast, palmitoleic acid (C16:1n-7) has been reported to improve metabolic functions in fatty liver models by activating AMPK and FGF-21, a metabolic profile that differs from paullinic acid's direct triglyceride-accumulating effect [1]. Oleic acid (C18:1n-9), another monounsaturated fatty acid, also influences triglyceride accumulation in 3T3-L1 cells, but the quantitative comparison of efficacy at 50 μM between paullinic acid and oleic acid has not been directly assessed [2]. The established 50 μM concentration for triglyceride accumulation provides a reproducible experimental parameter that is not uniformly defined for other omega-7 or eicosenoic fatty acids in the same cell line, making paullinic acid a more standardized tool for adipogenesis assays.

Adipogenesis Lipid metabolism Obesity

Natural Abundance in Guarana Seed Oil

GC and GC-MS analysis of the seed oil from Paullinia cupana var. sorbilis (guarana) revealed that paullinic acid (cis-13-eicosenoic acid) constitutes 7.0% of the total fatty acid composition, while cis-vaccenic acid (cis-11-octadecenoic acid) and cis-11-eicosenoic acid are the main fatty acids esterified to the nitrile group in cyanolipids (30.4% and 38.7%, respectively) [1]. In Paullinia elegans seed oil, paullinic acid is the dominant fatty acid, comprising 44.2-44.4% of the total fatty acid content, with cis-vaccenic acid at 19.8% and gondoic acid at 14.4% [2]. This species-specific variation in paullinic acid abundance (7.0% in P. cupana vs. 44.2% in P. elegans) provides a quantitative basis for source selection and standardization of botanical extracts. For comparison, palmitoleic acid is abundant in macadamia nut oil (∼20%) and sea buckthorn oil (∼40%), while vaccenic acid predominates in ruminant fats and some bacterial sources [3]. The defined natural abundance of paullinic acid in guarana seeds enables precise analytical standardization for research and quality control applications.

Natural products Standardization Botanical extracts

Oxidative Stability in Sapindaceae Seed Oils

The oxidative stability of seed oils from Brazilian Sapindaceae species was evaluated using the Rancimat method at 110°C. Paullinia elegans seed oil, which contains 44.2% paullinic acid, exhibited the highest oxidative stability at 16.2 hours, surpassing Allophylus puberulus oil (paullinic acid 8.9%; oxidative stability not reported as highest) and Guarea guidonia oil (no paullinic acid detected) [1]. For comparison, common vegetable oils such as soybean oil typically exhibit oxidative stability indices in the range of 5-10 hours under similar conditions, while high-oleic oils like olive oil may reach 15-20 hours [2]. The high oxidative stability of P. elegans oil, despite its high content of monounsaturated paullinic acid, suggests that the C20:1n-7 structure confers greater resistance to oxidation than shorter-chain or more highly unsaturated fatty acids, making paullinic acid-rich oils suitable for industrial applications requiring thermal and oxidative resilience.

Oxidative stability Oil chemistry Industrial applications

Endogenous Levels in Human Blood

Paullinic acid has been detected and quantified in human blood at a concentration of 11.722 ± 5.378 μM, establishing its status as an endogenous circulating metabolite in mammals [1]. This quantification provides a baseline reference for metabolomics studies, biomarker discovery, and pharmacokinetic modeling. For comparison, palmitoleic acid (C16:1n-7) is present in human plasma at concentrations typically ranging from 100-300 μM, while cis-vaccenic acid (C18:1n-7) is found at approximately 20-50 μM [2]. Gadoleic acid (C20:1n-9), another C20 eicosenoic acid, is present in human plasma at lower concentrations (∼2-10 μM) [3]. The defined endogenous concentration of paullinic acid enables its use as an internal standard or reference compound in lipidomic profiling, distinguishing it from other omega-7 and eicosenoic acids with different abundance ranges.

Metabolomics Biomarker discovery Endogenous metabolites

Paullinic Acid Research & Application Scenarios


Antiviral Screening for Lipid-Dependent Viruses

Based on the high-throughput screening evidence showing paullinic acid's potent inhibition of BmNPV replication via disruption of lipid homeostasis (lowering TAG, FFA, and CHO levels) and the 45% in vivo survival increase in infected silkworms [1], paullinic acid is a priority compound for antiviral screening libraries. Research programs investigating the intersection of lipid metabolism and viral entry/replication should procure paullinic acid for mechanistic studies, as its defined antiviral activity profile distinguishes it from other omega-7 fatty acids that lack comparable in vivo efficacy data in eukaryotic viral models [2].

PPAR-Mediated Lipid Metabolism Research

The in silico docking evidence demonstrating paullinic acid's lowest binding energy among tested natural compounds against the PPAR-alpha ligand-binding domain [1] supports its use as a lead compound for developing PPAR modulators. Laboratories investigating hepatic lipid homeostasis, fatty acid oxidation, and metabolic syndrome should prioritize paullinic acid over other natural fatty acid ligands (e.g., palmitoleic acid, vaccenic acid) for structure-activity relationship studies and as a reference standard for PPAR binding assays [2].

Adipogenesis & Obesity: Triglyceride Assay

The defined concentration of 50 μM paullinic acid that increases triglyceride accumulation in 3T3-L1 adipocytes [1] provides a reproducible experimental parameter for studying adipocyte differentiation and lipid droplet formation. Researchers conducting adipogenesis assays should select paullinic acid as a positive control or test compound because its quantitative effect is established, whereas other omega-7 fatty acids (e.g., palmitoleic acid) lack a directly comparable, concentration-defined triglyceride accumulation benchmark in the same cell line [2].

Guarana Authentication & Standardization

The GC-MS quantification of paullinic acid at 7.0% in Paullinia cupana seed oil [1] establishes this compound as a species-specific chemical marker for guarana authentication and quality control. Analytical laboratories and quality assurance departments should procure paullinic acid as a reference standard for developing and validating quantitative methods (e.g., GC-FID, LC-MS) to verify the identity and purity of guarana extracts, dietary supplements, and botanical raw materials. This marker specificity is not provided by more ubiquitous fatty acids like palmitoleic or vaccenic acid [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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